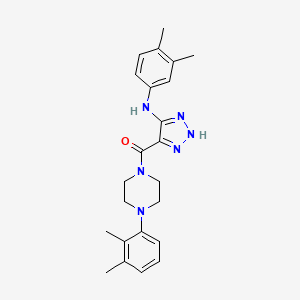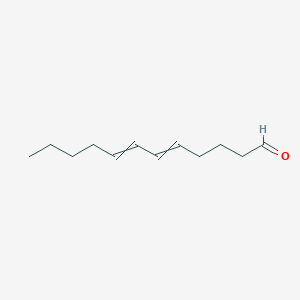
(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone” is a synthetic organic molecule that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone” typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Amination: Introduction of the 3,4-dimethylphenylamino group via nucleophilic substitution.
Coupling with Piperazine: The final step involves coupling the triazole derivative with 4-(2,3-dimethylphenyl)piperazine under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.
Reduction: Reduction of the triazole ring or the piperazine moiety can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could lead to partially or fully reduced triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors in the body. This interaction can inhibit or activate specific pathways, leading to the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Phenyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- (5-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methylphenyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone” lies in its specific substitution pattern on the triazole and piperazine rings. This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H28N6O |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
[5-(3,4-dimethylanilino)-2H-triazol-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28N6O/c1-15-8-9-19(14-17(15)3)24-22-21(25-27-26-22)23(30)29-12-10-28(11-13-29)20-7-5-6-16(2)18(20)4/h5-9,14H,10-13H2,1-4H3,(H2,24,25,26,27) |
Clave InChI |
SMQBTSIJMFNQOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=C(C=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B14110250.png)

![1-(4-tert-butylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110253.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B14110261.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B14110272.png)
![(4Z)-cyclooct-4-en-1-yl N-[26-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl]carbamate](/img/structure/B14110275.png)
![(3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B14110279.png)
![(2,7,9,10,13-Pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14110281.png)

![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14110289.png)
![[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid](/img/structure/B14110292.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B14110304.png)
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/structure/B14110321.png)
